2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol
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Overview
Description
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol is a heterocyclic compound that features a unique combination of oxadiazole and pyrimidinol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with a suitable sulfanyl and pyrimidinol precursor. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrimidinol moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-infective agent, with activities against bacterial and viral pathogens.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound can be used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole moiety and have similar biological activities.
Pyrimidinol Derivatives: Compounds with the pyrimidinol moiety also exhibit similar chemical reactivity and biological properties.
Uniqueness
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol is unique due to its combination of oxadiazole and pyrimidinol moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-6-12-9-13(21)18-16(17-12)23-10-14-19-15(20-22-14)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAFLFMUMQUIFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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